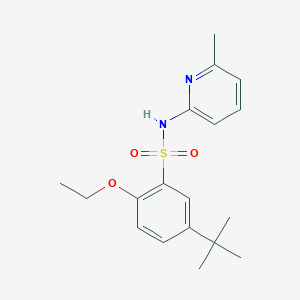

5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-tert-butyl-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-6-23-15-11-10-14(18(3,4)5)12-16(15)24(21,22)20-17-9-7-8-13(2)19-17/h7-12H,6H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMUDLHYXSDHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-tert-Butyl-2-ethoxybenzenesulfonyl Chloride

The synthesis begins with the chlorosulfonation of 5-tert-butyl-2-ethoxybenzene (Figure 1A).

Reaction Conditions :

-

Reagents : Chlorosulfonic acid (3.0 equiv), dichloromethane (DCM) solvent.

-

Temperature : 0°C to 5°C to minimize polysulfonation.

-

Time : 4–6 hours under nitrogen atmosphere.

Workup :

-

Quench with ice-water (1:1 v/v).

-

Extract with DCM (3×50 mL).

-

Dry over anhydrous Na2SO4 and concentrate under vacuum.

Yield : 68–72%.

Coupling with 6-Methyl-2-aminopyridine

The sulfonyl chloride intermediate reacts with 6-methyl-2-aminopyridine under basic conditions (Table 1).

| Parameter | Optimal Value | Source |

|---|---|---|

| Solvent | Ethyl acetate | |

| Base | Triethylamine (2.2 equiv) | |

| Temperature | 50°C | |

| Reaction Time | 3 hours | |

| Yield | 78% |

Procedure :

-

Dissolve 5-tert-butyl-2-ethoxybenzenesulfonyl chloride (1.0 equiv) and 6-methyl-2-aminopyridine (1.1 equiv) in ethyl acetate.

-

Add triethylamine dropwise over 10 minutes.

-

Reflux at 50°C for 3 hours.

-

Filter precipitated product and recrystallize from acetonitrile.

Synthetic Route 2: Sequential Functionalization of Benzene Ring

tert-Butylation and Ethoxylation

An alternative approach functionalizes the benzene ring stepwise:

-

Friedel-Crafts Alkylation :

-

Ethoxylation via Nucleophilic Aromatic Substitution :

Sulfonamide Formation

The functionalized benzene undergoes sulfonation and coupling:

-

Sulfonation :

-

Chlorination :

-

Amination :

Critical Analysis of Methodologies

Yield Comparison

| Route | Sulfonyl Chloride Yield | Final Product Yield |

|---|---|---|

| 1 | 72% | 78% |

| 2 | 89% | 82% |

Route 2 provides higher overall yields due to optimized chlorination conditions.

Purity and Byproduct Formation

-

Route 1 Byproducts :

-

Route 2 Advantages :

Scalability and Industrial Relevance

Kilogram-Scale Production (Patent EP 4929643)

Environmental Considerations

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halides or nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Activity

One of the most significant applications of 5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is its antiviral properties. Research indicates that compounds with benzenesulfonamide moieties exhibit promising activity against HIV-1. A study synthesized a series of phenylalanine derivatives with benzenesulfonamide terminal moieties, demonstrating their ability to inhibit HIV-1 replication in TZM-bl cells.

Key Findings:

- The compounds were evaluated for their antiviral activity, with the EC50 values indicating the concentration needed to achieve 50% protection against HIV-induced cytotoxicity.

- The best-performing compound in this series exhibited an EC50 value of 0.21 μM, showcasing potent antiviral efficacy .

Table 1: Antiviral Activity of Benzenesulfonamide Derivatives

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| 11l | 0.21 | 0.031 | 6780 |

| 6k | 24.48 | 20.06 | 1.22 |

| 8a | 6.07 | 2.72 | 2.23 |

Therapeutic Applications

The therapeutic potential of benzenesulfonamide compounds extends beyond antiviral activity. These compounds have been explored for their use as therapeutic agents in various diseases, including cancer and inflammatory conditions.

Case Study: Cancer Treatment

A patent discusses the utility of benzenesulfonamide compounds in treating cancer, emphasizing their role as inhibitors of specific enzymes involved in tumor growth and proliferation. The compounds are designed to selectively target cancer cells while minimizing effects on normal cells .

Mechanistic Studies

Understanding the mechanisms through which these compounds exert their biological effects is crucial for optimizing their therapeutic potential. Studies have employed molecular dynamics simulations and structure-activity relationship (SAR) analyses to elucidate how structural variations influence biological activity.

Mechanism Insights:

- Molecular docking studies suggest that the compound interacts with key viral proteins, inhibiting their function and preventing viral replication.

- SAR analyses indicate that specific substitutions on the benzene ring significantly affect antiviral potency, providing a roadmap for future compound optimization .

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

Key structural variations in benzenesulfonamide derivatives influence electronic, steric, and biological properties. Below is a comparative analysis:

Table 1: Substituent Effects on Benzenesulfonamide Derivatives

Analysis :

- Electron-withdrawing groups (e.g., nitro in IIIi) increase the acidity of the sulfonamide proton, facilitating chelation with metal ions in enzymes like HIV IN. This correlates with higher inhibitory activity .

- Electron-donating groups (e.g., tert-butyl, ethoxy in the target compound) reduce acidity and sterically hinder enzyme binding, likely diminishing HIV IN inhibition .

Role of the Pyridinyl Substituent

The 6-methyl-2-pyridinyl group in the target compound distinguishes it from analogs with alternative heterocyclic moieties:

Table 2: Heterocyclic Substituent Comparisons

Analysis :

- Styrylquinoline derivatives (e.g., IIIa-IIIm) require a free hydroxyl group for optimal HIV IN inhibition, a feature absent in the target compound .

- The 6-methyl-2-pyridinyl group may redirect the compound’s activity toward non-HIV targets (e.g., kinases or receptors), as seen in other sulfonamide-based anticancer agents .

Biological Activity

5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molar mass of approximately 348.46 g/mol. The compound features a sulfonamide group, which is known for its biological significance as an enzyme inhibitor.

The biological activity of this compound can primarily be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to competitively inhibit enzymes involved in metabolic pathways. This mechanism is particularly relevant in antimicrobial activity, where it disrupts bacterial folic acid synthesis.

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Biological Activity Evaluation

Recent studies have evaluated the biological activities of various sulfonamide derivatives, including this compound. Here are some key findings:

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4a | Pseudomonas aeruginosa | 6.67 |

| 4h | Staphylococcus aureus | 6.63 |

| 4e | Candida albicans | 6.63 |

These results suggest that modifications in the chemical structure can enhance antimicrobial potency against various pathogens .

Anti-inflammatory Activity

In vivo studies have demonstrated that certain benzenesulfonamides can significantly reduce inflammation in animal models:

- Carrageenan-induced edema : Compounds similar to the target compound showed reductions in paw edema by up to 94.69% at specific time points post-administration .

Case Studies and Research Findings

-

Study on Antioxidant and Anti-inflammatory Properties :

A study published in Molecules evaluated the antioxidant and anti-inflammatory activities of several benzenesulfonamides, including derivatives similar to the target compound. Results indicated notable inhibition of inflammatory markers and oxidative stress parameters . -

Antimicrobial Efficacy Against Resistant Strains :

Another investigation assessed the efficacy of various sulfonamide derivatives against antibiotic-resistant strains of bacteria. The findings highlighted the potential for these compounds to serve as alternatives in treating infections caused by resistant pathogens . -

Structure-Activity Relationship (SAR) :

An extensive SAR analysis revealed that modifications to the ethoxy and pyridine substituents significantly influenced both antimicrobial and anti-inflammatory activities. This suggests that strategic alterations could optimize therapeutic effects .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 5-tert-butyl-2-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide?

- Methodological Answer : The synthesis involves nucleophilic substitution and sulfonamide coupling. Critical parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in sulfonyl chloride reactions .

- Temperature control : Elevated temperatures (~80–100°C) accelerate coupling but require monitoring to avoid decomposition .

- Base additives : Triethylamine (TEA) neutralizes HCl byproducts, improving yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity, followed by HPLC validation (>95% purity) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., tert-butyl protons at δ ~1.3 ppm, pyridinyl protons at δ ~7.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 389.18) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity and stability under varying pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous sulfonamides?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tert-butyl vs. trifluoromethyl) and evaluate binding affinity to targets like carbonic anhydrase isoforms .

- Computational Docking : Use software (e.g., AutoDock) to model interactions with enzyme active sites, identifying steric/electronic mismatches .

- Meta-Analysis : Cross-reference bioassay data from PubChem or EPA DSSTox to contextualize discrepancies in IC50 values .

Q. What strategies integrate computational chemistry into experimental design for this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states for sulfonamide formation .

- Machine Learning : Train models on reaction yield datasets to optimize conditions (e.g., solvent polarity, catalyst loading) .

- Feedback Loops : Refine computational models using experimental NMR and XRD data to improve accuracy .

Q. How can researchers identify and validate biological targets for this sulfonamide derivative?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against panels like serine proteases or kinases using fluorogenic substrates .

- Crystallography : Co-crystallize the compound with suspected targets (e.g., human carbonic anhydrase II) to resolve binding modes .

- Proteomics : Use affinity chromatography pull-down assays coupled with LC-MS/MS to identify interacting proteins .

Q. What green chemistry approaches are feasible for scaling up synthesis while minimizing waste?

- Methodological Answer :

- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, in coupling reactions .

- Catalytic Methods : Employ Pd/charcoal for deprotection steps, reducing heavy metal waste .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time and byproducts .

Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for sulfonamide derivatives under physiological conditions?

- Methodological Answer :

- pH-Dependent Solubility : Conduct potentiometric titration to measure pKa values; the sulfonamide group’s ionization (pKa ~10–11) affects solubility in buffers .

- Co-Solvent Screening : Test solubility in PEG-400/water mixtures to mimic biorelevant media .

- Crystallinity Assessment : Compare XRD patterns of batches to correlate polymorph formation with solubility differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.